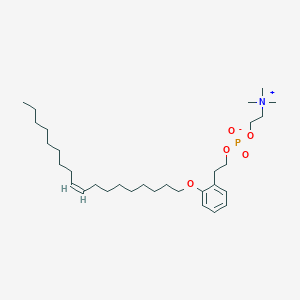
Anti-inflammatory agent 66
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 66 is a pterostilbene derivative known for its potent anti-inflammatory properties. This compound inhibits pro-inflammatory cytokines by blocking the lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase signaling pathways. It has shown efficacy in alleviating dextran sulfate sodium-induced acute colitis in mice .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 66 involves the derivatization of pterostilbeneSpecific synthetic routes and reaction conditions are detailed in the literature, focusing on optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and efficacy. The compound is typically synthesized in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Anti-inflammatory agent 66 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pterostilbene core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially unique biological activities. These derivatives are often tested for their efficacy in reducing inflammation .
科学的研究の応用
Anti-inflammatory agent 66 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the effects of structural modifications on anti-inflammatory activity.
Biology: The compound is used to investigate the molecular mechanisms underlying inflammation and to identify potential therapeutic targets.
Medicine: this compound is explored for its potential in treating inflammatory diseases such as colitis, arthritis, and other autoimmune disorders.
Industry: The compound is utilized in the development of new anti-inflammatory drugs and formulations
作用機序
The mechanism of action of anti-inflammatory agent 66 involves the inhibition of pro-inflammatory cytokines. This is achieved by blocking the lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase signaling pathways. These pathways play crucial roles in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound targets specific molecular components within these pathways, effectively modulating the immune response .
類似化合物との比較
Resveratrol: Another stilbene derivative with anti-inflammatory properties.
Curcumin: A natural compound with potent anti-inflammatory and antioxidant activities.
Capsaicin: Known for its anti-inflammatory effects, particularly in pain management.
Boswellic Acid: An anti-inflammatory compound derived from the resin of the Boswellia tree
Uniqueness: Anti-inflammatory agent 66 is unique due to its specific molecular structure, which allows for targeted inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways. This targeted action results in a more effective reduction of inflammation compared to some other compounds. Additionally, its derivatization from pterostilbene provides enhanced stability and bioavailability .
特性
分子式 |
C24H25ClN4O4 |
|---|---|
分子量 |
468.9 g/mol |
IUPAC名 |
N-(2-chloroethyl)-5-[2,4-dimethoxy-6-[(E)-2-(4-prop-2-enoxyphenyl)ethenyl]phenyl]triazole-1-carboxamide |
InChI |
InChI=1S/C24H25ClN4O4/c1-4-13-33-19-9-6-17(7-10-19)5-8-18-14-20(31-2)15-22(32-3)23(18)21-16-27-28-29(21)24(30)26-12-11-25/h4-10,14-16H,1,11-13H2,2-3H3,(H,26,30)/b8-5+ |
InChIキー |
IMMDXNNVDWAQAE-VMPITWQZSA-N |
異性体SMILES |
COC1=CC(=C(C(=C1)OC)C2=CN=NN2C(=O)NCCCl)/C=C/C3=CC=C(C=C3)OCC=C |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C2=CN=NN2C(=O)NCCCl)C=CC3=CC=C(C=C3)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


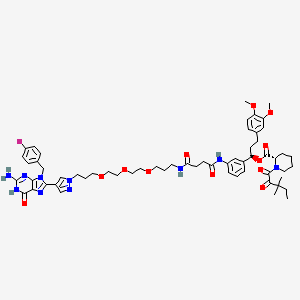
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

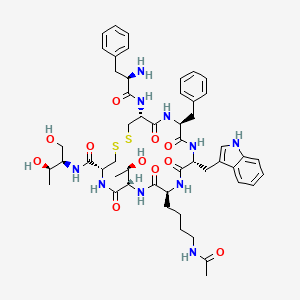
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
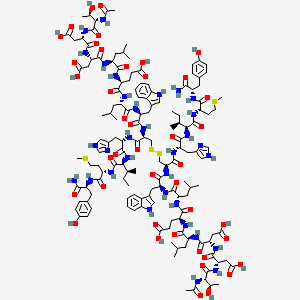

![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
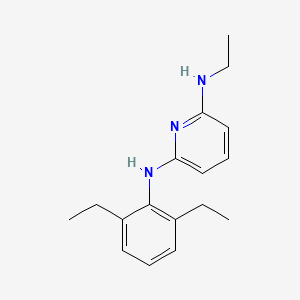
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)

![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
